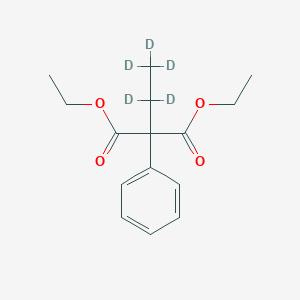

Diethyl Ethyl-d5-phenylmalonate

Description

Properties

IUPAC Name |

diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVDBARWFJWEB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl Ethyl D5 Phenylmalonate and Its Precursors

Retrosynthetic Analysis for Deuterated Malonate Esters

A retrosynthetic analysis of Diethyl Ethyl-d5-phenylmalonate logically deconstructs the molecule to identify feasible starting materials. The most apparent disconnection is the bond between the alpha-carbon of the malonate and the deuterated ethyl group. This suggests a synthetic route involving the alkylation of a diethyl phenylmalonate precursor with an ethyl-d5-halide. This approach is advantageous as it introduces the deuterium (B1214612) label in a late-stage synthesis, which is often more efficient.

Alternatively, a disconnection can be made between the phenyl ring and the malonate structure. This would imply an arylation of a d5-ethyl diethyl malonate. However, the former strategy is generally more common in practice. The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides, lengthening the carbon chain by two atoms in the process. libretexts.org A retrosynthetic analysis for products of malonic ester synthesis involves identifying the groups originating from the malonic ester and the alkyl halide(s). orgoreview.comyoutube.com

Synthesis of Diethyl Phenylmalonate: Foundational Strategies

The synthesis of the core, non-deuterated structure, diethyl phenylmalonate, is a critical preliminary step. This can be achieved through both classical and modern synthetic methods.

Classic Condensation Reactions in Malonate Synthesis

Traditional methods for synthesizing diethyl phenylmalonate often employ condensation reactions. One such method is the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl carbonate under basic conditions, such as in the presence of sodium ethoxide. Another approach involves the reaction of phenylacetic acid with an alkali, followed by the addition of zinc cyanide to generate phenylmalonic acid after acidification. This is then esterified with ethanol (B145695) to produce diethyl phenylmalonate. google.com While direct alkylation of diethyl malonate with aryl halides is challenging due to the weaker electrophilicity of aryl halides, indirect methods have been developed. wikipedia.org For instance, a Claisen condensation with diethyl oxalate (B1200264) and ethyl phenylacetate followed by decarbonylation is a common indirect route. wikipedia.orgwikiwand.com

Advanced Arylation Techniques for Diethyl Malonate

Modern synthetic chemistry offers more direct and efficient routes to diethyl phenylmalonate through advanced arylation techniques. Palladium-catalyzed cross-coupling reactions provide a powerful tool for this transformation. In a typical procedure, an aryl bromide is reacted with diethyl malonate in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), a phosphine (B1218219) ligand like di-tert-butyl(neopentyl)phosphine, and a base like sodium hydride. chemicalbook.com This method allows for the direct arylation of diethyl malonate with aryl bromides. chemicalbook.com Copper-catalyzed methods have also been developed to overcome the challenges of arylating diethyl malonate. wikipedia.org

Regioselective Deuteration: Introduction of the Ethyl-d5 Moiety

The final stage of the synthesis involves the precise introduction of the five-deuterium ethyl group onto the diethyl phenylmalonate backbone.

Alkylation with Deuterated Reagents (e.g., Deuterobromoethane)

The most common and straightforward method for introducing the deuterated ethyl group is through the alkylation of diethyl phenylmalonate. youtube.com This reaction begins with the formation of an enolate ion by treating diethyl phenylmalonate with a base, such as sodium ethoxide. libretexts.orggoogle.com This nucleophilic enolate then undergoes an SN2 reaction with a deuterated alkyl halide, like bromoethane-d5 (B31941). libretexts.orggoogle.com The reaction is subject to the same constraints as other SN2 reactions, favoring primary or methyl halides. libretexts.org A patent describes a similar process where the sodio derivative of diethyl phenylmalonate is prepared and then reacted with ethyl bromide to yield diethyl ethyl phenylmalonate. google.com To synthesize the deuterated analog, one would simply substitute ethyl bromide with its deuterated counterpart.

General Methodologies for d5-Ethyl Group Incorporation

While direct alkylation with a deuterated ethyl halide is the most prevalent method, other strategies for incorporating a d5-ethyl group exist in organic synthesis. For instance, instead of a halide, a deuterated ethyl group with a different leaving group, such as a tosylate or mesylate, could be employed. The fundamental principle of nucleophilic substitution by the malonate enolate remains the same. The choice of the specific deuterated reagent would depend on factors like commercial availability, reactivity, and reaction conditions.

Optimization of Synthetic Pathways for Isotopic Purity and Yield

The general reaction for the final step is the alkylation of the diethyl phenylmalonate enolate with bromoethane-d5. This is a specific application of the broader malonic ester synthesis. libretexts.orglibretexts.orgwikipedia.org

Reaction Scheme:

Step 1: Enolate Formation Diethyl phenylmalonate is treated with a strong base, such as sodium ethoxide, to remove the acidic proton at the alpha-carbon, forming a resonance-stabilized enolate. libretexts.orglibretexts.org

Step 2: Nucleophilic Alkylation (SN2) The resulting enolate acts as a nucleophile, attacking the electrophilic bromoethane-d5 in a second-order nucleophilic substitution (SN2) reaction to form the final product. masterorganicchemistry.comorganicchemistrytutor.com

Key Optimization Parameters:

Purity of Precursors: The isotopic purity of the final product is fundamentally limited by the isotopic enrichment of the starting materials. It is imperative to use bromoethane-d5 with the highest available atom % D (typically >98%) to achieve high isotopic purity in the this compound. acs.org Similarly, the diethyl phenylmalonate precursor must be of high chemical purity to avoid side reactions that consume the deuterated reagent and complicate purification.

Choice of Base and Solvent: The selection of the base and solvent system is critical.

Base: Sodium ethoxide (NaOEt) is a commonly used base for malonic ester alkylations. google.comlibretexts.org To prevent transesterification, the alcohol corresponding to the ester (ethanol, in this case) is often used as the solvent. wikipedia.org Using a strong, non-nucleophilic base in precise stoichiometric amounts ensures complete deprotonation of the diethyl phenylmalonate, driving the reaction to completion and minimizing residual starting material which can be difficult to separate from the product.

Solvent: The solvent must be anhydrous. The presence of water or other protic impurities can lead to H/D exchange, compromising the isotopic purity of the product or quenching the enolate. Aprotic polar solvents can also be employed to enhance the rate of SN2 reactions. google.com

Reaction Temperature: Temperature control is a crucial factor. The deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction. nih.gov The subsequent alkylation step may require heating to proceed at a reasonable rate; however, excessive temperatures can promote side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. google.com A Chinese patent suggests a temperature of 50-60°C for the deprotonation step and 55-65°C during the addition of the bromoethane, followed by a period at 75-100°C to ensure the reaction goes to completion. google.com

Stoichiometry and Prevention of Side Reactions:

A major potential side reaction in malonic ester synthesis is dialkylation. wikipedia.org Although the target molecule is a disubstituted malonate, the starting material for this specific step (diethyl phenylmalonate) is already monosubstituted at the alpha position. Therefore, the primary concern is ensuring a monosubstitution reaction with the ethyl-d5 group.

Careful control over the stoichiometry, typically using a slight excess of the less expensive reagent (diethyl phenylmalonate) or ensuring a 1:1 molar ratio of the enolate to the bromoethane-d5, is essential. Using a large excess of the deuterated alkylating agent is generally avoided due to its high cost.

Purification and Analysis: After the reaction is complete, a rigorous purification protocol is necessary to isolate the this compound with high chemical and isotopic purity.

Workup: The reaction mixture is typically neutralized and subjected to an aqueous workup to remove salts and other water-soluble impurities. google.com

Chromatography: Column chromatography is the most effective method for separating the desired product from unreacted diethyl phenylmalonate and any potential byproducts. chemicalbook.com

Analytical Verification: The final product's identity and purity must be confirmed. Mass spectrometry is used to verify the correct mass, confirming the incorporation of five deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the specific location of the deuterium labels, as well as to assess the isotopic purity by checking for the absence of proton signals in the ethyl group region.

The following table summarizes the key parameters for optimizing the synthesis:

| Parameter | Objective | Recommended Conditions | Rationale |

| Bromoethane-d5 | Maximize Isotopic Purity | >98 atom % D | The isotopic purity of the final product is directly dependent on the purity of the labeled reagent. acs.org |

| Base | Complete Deprotonation, Avoid Side Reactions | Sodium Ethoxide (NaOEt) | Ensures efficient formation of the enolate. Using the corresponding alkoxide prevents transesterification. wikipedia.org |

| Solvent | Prevent H/D Exchange, Solubilize Reactants | Anhydrous Ethanol or other aprotic polar solvents | The absence of water or protic impurities is critical to maintain isotopic integrity and prevent quenching of the nucleophile. google.com |

| Temperature | Control Reaction Rate, Minimize Byproducts | 0 °C for deprotonation, 55-100 °C for alkylation | Balances the need for a sufficient reaction rate with the prevention of thermal decomposition or unwanted side reactions. google.comnih.gov |

| Purification | High Chemical & Isotopic Purity | Column Chromatography | Effectively separates the target molecule from starting materials and byproducts. chemicalbook.com |

| Analysis | Confirm Structure & Purity | Mass Spectrometry, NMR Spectroscopy | Verifies mass increase due to deuterium and confirms the location and level of isotopic incorporation. researchgate.net |

Mechanistic Investigations and Kinetic Isotope Effects Kie

Probing Organic Reaction Pathways via Deuterium (B1214612) Labeling

Deuterium, a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (B1232500) (¹H) but has twice the mass. This mass difference, while having a minimal impact on equilibrium constants, can significantly alter the rates of reactions where a bond to the isotope is broken or altered in the rate-determining step. wikipedia.orglibretexts.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.org

Applications of Diethyl Ethyl-d5-phenylmalonate in Reaction Mechanism Elucidation

This compound is specifically designed to probe reactions involving the ethyl group attached to the α-carbon of the malonate core. The deuteration of the ethyl group (a -CD₂CD₃ or -CH₂CD₃ labeling pattern would be most common, though a perdeuterated ethyl group, -C₂D₅, is specified by the name) allows for the investigation of reactions where this group participates in the transition state.

One of the primary applications of this labeled compound would be in the study of elimination reactions , where the ethyl group could act as a leaving group or be involved in a proton abstraction step. For instance, in a Hofmann or Cope-type elimination, if a C-H (or C-D) bond on the ethyl group is broken in the rate-limiting step, a significant primary kinetic isotope effect would be expected.

Another area of application is in the study of enzymatic reactions . Many enzymes, such as esterases or lipases, catalyze the hydrolysis of esters. If the binding or orientation of the ethyl group within the enzyme's active site is crucial for catalysis, deuteration could lead to a secondary kinetic isotope effect, providing information about the steric and electronic environment of the active site. nih.gov Similarly, cytochrome P450 enzymes are known to catalyze the hydroxylation of C-H bonds. nih.gov If the ethyl group of diethyl ethylphenylmalonate were to be hydroxylated, the use of the d5-labeled analogue would yield a significant primary KIE, helping to confirm the C-H bond cleavage as the rate-determining step. nih.govnih.gov

The synthesis of the parent compound, diethyl ethylphenylmalonate, can be achieved through the alkylation of diethyl phenylmalonate with an ethyl halide. google.com The synthesis of the deuterated analogue would follow a similar pathway, using a deuterated ethyl halide (e.g., iodoethane-d5).

Isotopic Exchange Studies and Deuterium Scrambling

In certain reaction conditions, particularly in the presence of strong bases or acids, there is a possibility of isotopic exchange or scrambling. For instance, if a reaction involving this compound were conducted in a protic solvent, there could be a slow exchange of deuterium atoms with protons from the solvent, especially if transient carbanionic or carbocationic species are formed. wikipedia.org Observing such scrambling through techniques like NMR spectroscopy or mass spectrometry can provide valuable information about the presence and lifetime of reactive intermediates. However, in many well-controlled synthetic applications, such as multicomponent reactions, deuterium scrambling is often not observed, indicating a concerted or rapid reaction pathway that does not allow for exchange with the solvent.

Quantitative Analysis of Kinetic Isotope Effects (KIE)

The magnitude of the KIE, expressed as the ratio of the rate constant of the non-deuterated reactant (kH) to the deuterated reactant (kD), provides quantitative data about the transition state. wikipedia.org

Primary and Secondary Isotope Effects in Malonate Reactivity

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, typical kH/kD values range from 2 to 8. libretexts.org In the context of this compound, a PKIE would be expected in reactions such as an E2 elimination where a base abstracts a deuterium atom from the ethyl group in the rate-limiting step.

Secondary Kinetic Isotope Effects (SKIEs) arise when the deuterium atom is not directly involved in bond breaking or formation in the rate-determining step, but its presence still influences the reaction rate. ias.ac.in These effects are typically smaller than PKIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org SKIEs are further classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the deuterium is on the carbon undergoing a change in hybridization. For example, in an SN1 reaction where the carbon bearing the ethyl group is the reaction center, a change from sp³ to sp² hybridization would lead to a normal KIE (kH/kD > 1), typically around 1.1 to 1.2. ias.ac.inprinceton.edu Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org

β-Secondary KIEs: Are observed when the deuterium is on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-D bond is a weaker electron donor than a C-H bond. This can influence the stability of an adjacent carbocationic center, for example.

For this compound, if the malonate itself undergoes a reaction (e.g., decarboxylation), the deuterated ethyl group would be at the β-position relative to the reacting carboxyl groups. Any observed KIE would be a β-secondary effect and would provide insight into the electronic demands of the transition state.

Below is an illustrative table of expected KIE values for hypothetical reactions involving this compound, based on established principles.

| Reaction Type | Isotope Position | Expected kH/kD Range | Implication |

| E2 Elimination (D-abstraction from ethyl group) | Primary | 2.0 - 8.0 | C-D bond cleavage in the rate-determining step. |

| SN1 Reaction (at α-carbon of malonate) | β-Secondary | 1.05 - 1.30 | Stabilization of a carbocationic transition state via hyperconjugation. |

| SN2 Reaction (at α-carbon of malonate) | β-Secondary | 0.95 - 1.05 | Minimal change in hyperconjugation at the transition state. |

| Enzymatic Hydrolysis (Esterase) | Secondary | 0.9 - 1.2 | Probes steric and electronic environment of the enzyme active site. |

Influence of Deuteration on Transition State Structures and Reaction Rates

The magnitude of the KIE is highly sensitive to the geometry of the transition state. For instance, in proton transfer reactions, a linear and symmetric transition state, where the proton is equally shared between the donor and acceptor, leads to a maximum KIE. princeton.edu As the transition state becomes more asymmetric (more reactant-like or product-like), the KIE decreases.

In the case of this compound, studying the KIE under different reaction conditions (e.g., changing the base in an elimination reaction) could reveal changes in the transition state structure. A larger KIE would suggest a more symmetric transition state for the C-D bond cleavage.

Furthermore, the observation of a significant KIE confirms that the step involving the isotopic label is at least partially rate-determining. If a reaction shows no KIE upon deuteration of the ethyl group, it can be concluded that the C-H bonds of the ethyl group are not significantly involved in the rate-limiting step of the reaction.

Stereochemical and Stereoelectronic Considerations with Deuterium Substitution

The substitution of hydrogen with deuterium can have subtle but measurable stereochemical and stereoelectronic effects. The C-D bond is slightly shorter and less polarizable than the C-H bond. ias.ac.in While these differences are small, they can influence the conformational preferences of a molecule and the stereochemical outcome of a reaction.

For a molecule like this compound, which is chiral at the α-carbon, the presence of deuterium in the ethyl group could, in principle, influence the diastereoselectivity of reactions at a new stereocenter or the recognition by a chiral catalyst or enzyme. However, such effects are generally very small and difficult to measure.

More significantly, in reactions where stereoelectronic effects are important, such as those involving hyperconjugation, the difference between C-H and C-D bonds can be pronounced. The weaker hyperconjugative ability of the C-D bond can disfavor transition states that rely on this type of electronic stabilization, potentially altering the regioselectivity or stereoselectivity of a reaction. For example, in an elimination reaction that could proceed through different pathways, the presence of deuterium could favor a pathway that does not rely on hyperconjugation from the deuterated position.

Advanced Analytical Characterization of Diethyl Ethyl D5 Phenylmalonate

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and assessing the isotopic purity of Diethyl Ethyl-d5-phenylmalonate. It also provides critical insights into the molecule's fragmentation pathways, which is essential for its structural confirmation.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry of Deuterated Malonates

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of deuterated malonates, each providing complementary information.

Electron Ionization (EI) Mass Spectrometry: EI-MS is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z value reflecting the incorporation of five deuterium (B1214612) atoms. The fragmentation pattern is anticipated to be similar to its non-deuterated analog, with key fragments showing a mass shift corresponding to the deuterated ethyl group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the McLafferty rearrangement. libretexts.orgdocbrown.info For the deuterated compound, the loss of the ethyl-d5 group would result in a fragment ion with a specific mass-to-charge ratio.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal fragmentation. This is particularly useful for accurately determining the molecular weight and confirming the isotopic enrichment of this compound. The high resolution of modern ESI mass spectrometers allows for the differentiation between the deuterated compound and any residual non-deuterated species, enabling the calculation of isotopic purity.

A study on the analysis of phenobarbital (B1680315), a downstream product of diethyl phenylmalonate derivatives, utilized deuterated internal standards like phenobarbital-d5 (B163061) for accurate quantification by LC-MS/MS, highlighting the importance of mass spectrometry in analyzing such compounds. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of this compound. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected and subjected to further fragmentation. The resulting product ions provide detailed structural information, confirming the connectivity of atoms and the location of the deuterium label.

For this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and fragmented. The fragmentation of the ethyl-d5 group would produce characteristic neutral losses and fragment ions, confirming its presence and position within the molecule. For instance, the loss of ethene-d4 (C₂D₄) or the ethyl-d5 radical (•C₂D₅) would result in specific product ions. Analysis of phenobarbital-d5 has shown characteristic fragmentation patterns that allow for its clear identification and differentiation from the unlabeled compound. This approach provides a high degree of confidence in the structural assignment of the deuterated malonate.

| Technique | Expected Ion(s) | Information Obtained |

| EI-HRMS | [M]⁺, fragment ions | Molecular formula, fragmentation pattern, confirmation of deuterated ethyl group |

| ESI-HRMS | [M+H]⁺, [M+Na]⁺ | Accurate molecular weight, isotopic purity |

| MS/MS | Product ions from [M+H]⁺ | Structural confirmation, location of deuterium label |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, a combination of ¹H, ¹³C, and ²H NMR is essential for complete characterization.

¹H, ¹³C, and ²H NMR Spectroscopic Analysis of Deuterated Esters

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show all the carbon atoms in the molecule. The carbons of the ethyl-d5 group will exhibit characteristic splitting patterns due to coupling with deuterium (¹³C-²H coupling). The signal for the CD₂ group will appear as a quintet, and the CD₃ group will appear as a septet. The chemical shifts of these carbons will also be slightly shifted upfield compared to their non-deuterated counterparts, a phenomenon known as the isotope effect.

²H NMR Spectroscopy: Deuterium (²H) NMR is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum of this compound will show two distinct signals corresponding to the CD₂ and CD₃ groups of the deuterated ethyl moiety. magritek.com The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum for the corresponding protons, but the signals are typically broader. magritek.com This technique provides definitive proof of deuterium incorporation and can be used to determine the isotopic purity at each labeled position.

| Nucleus | Expected Observations | Information Obtained |

| ¹H | Absence of ethyl group signals. Signals for phenyl and methine protons. | Confirmation of deuteration of the ethyl group. |

| ¹³C | Signals for all carbons. Splitting of ethyl-d5 carbon signals (quintet for CD₂, septet for CD₃). | Confirmation of the carbon skeleton and location of deuterium. |

| ²H | Signals for CD₂ and CD₃ groups. | Direct detection and quantification of deuterium incorporation. |

Advanced NMR Techniques for Deuterated Molecules

Advanced NMR techniques can provide even more detailed structural information. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons, and between protons and carbons over two or three bonds, respectively. While the absence of protons on the ethyl-d5 group limits some correlations, these techniques can still be used to confirm the assignments of the phenyl and malonate core of the molecule.

Chromatographic Coupling Techniques for Separation and Identification

Chromatographic techniques are essential for separating this compound from potential impurities, including its non-deuterated counterpart and other reaction byproducts. Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are powerful tools for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like diethyl malonate derivatives. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. An interesting phenomenon known as the "isotope effect" is often observed in the GC separation of deuterated compounds, where the deuterated analog may elute slightly earlier or later than the non-deuterated compound depending on the stationary phase and the position of the deuterium atoms. nih.govnih.govgcms.cz For this compound, a high-resolution capillary GC column would be used to achieve baseline separation from any residual protiated species, allowing for accurate quantification of isotopic purity.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are highly versatile for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov Reversed-phase HPLC is a common method for the separation of malonate esters. The use of a high-resolution mass spectrometer as a detector provides excellent sensitivity and selectivity, allowing for the detection and quantification of this compound even in complex matrices. The development of rapid LC-MS/MS methods for related compounds like phenobarbital demonstrates the utility of this technique for high-throughput analysis. nih.govhpst.czthermofisher.com

| Technique | Stationary Phase Example | Expected Outcome |

| GC-MS | Phenyl-substituted polydimethylsiloxane | Separation of deuterated and non-deuterated analogs, quantification of isotopic purity. |

| LC-MS/MS | C18 reversed-phase | High-sensitivity detection and quantification, separation from impurities. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. In the analysis of this compound, these methods provide a detailed fingerprint of the molecule, allowing for the identification and characterization of its key functional groups. The isotopic labeling of the ethyl group with deuterium (d5) introduces distinct changes in the vibrational spectra compared to its non-deuterated counterpart, Diethyl Ethylphenylmalonate, offering a unique avenue for detailed structural analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energy of these vibrations. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light reveals shifts in frequency that correspond to the vibrational modes of the molecule. A key distinction between the two techniques is their sensitivity to different types of vibrations. FT-IR is more sensitive to polar bonds with a significant change in dipole moment during vibration, such as C=O stretches. nih.govresearchgate.net Raman spectroscopy is more sensitive to non-polar, symmetric bonds with a change in polarizability, like C-C and C=C bonds. nih.gov The complementary nature of FT-IR and Raman spectroscopy provides a comprehensive understanding of the vibrational landscape of this compound.

The introduction of deuterium into the ethyl group of Diethyl Ethylphenylmalonate to form this compound results in a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations are observed at lower wavenumbers. This isotopic shift is a well-documented phenomenon and aids in the precise assignment of vibrational bands associated with the deuterated ethyl group. researchgate.net

Detailed Research Findings:

Analysis of the vibrational spectra of this compound allows for the unambiguous assignment of its characteristic functional groups. The primary regions of interest in the FT-IR and Raman spectra include the aromatic C-H stretching region, the aliphatic C-D stretching region, the carbonyl (C=O) stretching region, and the fingerprint region, which contains a multitude of complex vibrations including C-O and C-C stretching and various bending modes.

While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be inferred from the known spectra of Diethyl Phenylmalonate and the established effects of deuteration. nih.govchemicalbook.com

The phenyl group exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. The most intense band in the FT-IR spectrum is expected to be the C=O stretching vibration of the ester functional groups, typically found in the range of 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester groups will produce strong bands in the 1300-1000 cm⁻¹ region.

The key feature in the spectrum of this compound is the presence of C-D vibrations. The C-D stretching modes are anticipated to appear in the 2250-2100 cm⁻¹ region, a significant shift from the C-H stretching region (3000-2850 cm⁻¹). The scissoring and bending vibrations of the CD₂ and CD₃ groups will also be shifted to lower frequencies compared to their non-deuterated analogues.

Interactive Data Tables:

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2250-2100 | Medium-Weak | C-D Stretch | Aliphatic (Ethyl-d5) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1600, ~1580, ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-D Bending | Aliphatic (Ethyl-d5) |

| ~1300-1200 | Strong | C-O Stretch | Ester |

| ~1100 | Strong | C-O Stretch | Ester |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3060 | Strong | Symmetric C-H Stretch | Aromatic |

| ~2250-2100 | Medium | C-D Stretch | Aliphatic (Ethyl-d5) |

| ~1740 | Weak | C=O Stretch | Ester |

| ~1600 | Strong | C=C Stretch | Aromatic Ring |

| ~1000 | Strong | Ring Breathing Mode | Phenyl |

| ~800-600 | Medium | C-C Bending/Deformation | Phenyl, Ethyl |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Diethyl Ethyl-d5-phenylmalonate, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and reactivity descriptors.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can also be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be quantified to predict how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Units |

| Energy of HOMO | -7.25 | eV |

| Energy of LUMO | -0.89 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Electronegativity (χ) | 4.07 | eV |

| Chemical Hardness (η) | 3.18 | eV |

| Electrophilicity Index (ω) | 2.60 | eV |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organic esters.

Prediction of Spectroscopic Parameters and Isotopic Shifts

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the most significant impact of isotopic labeling is observed in its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: The substitution of hydrogen with deuterium (B1214612) in the ethyl group leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. Due to the heavier mass of deuterium, the C-D stretching and bending frequencies are lower than their C-H counterparts. DFT calculations can accurately predict these vibrational modes and their corresponding frequencies. For instance, the C-H stretching vibrations typically appear in the 2900-3000 cm⁻¹ region of the IR spectrum, whereas C-D stretches are expected around 2100-2200 cm⁻¹.

NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. nih.gov While the deuteration will cause the signals corresponding to the ethyl-d5 group to disappear from the ¹H NMR spectrum, it will also induce small secondary isotope shifts on the chemical shifts of neighboring carbon and proton nuclei. These shifts, though small, can be computationally modeled. chemicalbook.com

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies

| Vibrational Mode | C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Symmetric Stretch | ~2890 | ~2140 | ~750 |

| Asymmetric Stretch | ~2980 | ~2210 | ~770 |

| Bending (Scissoring) | ~1465 | ~1055 | ~410 |

Note: These are representative values illustrating the expected shifts due to deuteration.

Modeling Reaction Mechanisms and Transition States Involving Malonate Esters

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving malonate esters, such as the malonic ester synthesis, DFT can be used to map out the potential energy surface of the reaction. researchgate.net This involves identifying the structures and energies of reactants, intermediates, transition states, and products.

The reaction typically proceeds via the deprotonation of the α-carbon, followed by nucleophilic attack on an electrophile. For this compound, a key area of theoretical investigation would be the kinetic isotope effect (KIE) on the deprotonation step. nih.govwikipedia.org The breaking of a C-H versus a C-D bond at the α-position (if deuterated there) would exhibit a primary KIE. In the case of this compound, the deuteration is on the ester's ethyl group, which is not directly involved in the initial deprotonation. Therefore, any observed KIE would be a secondary effect, providing insight into changes in hybridization at nearby atoms during the reaction.

Transition state theory, combined with DFT calculations, allows for the calculation of activation energies, which are crucial for understanding the kinetics of the reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Table 3: Illustrative Calculated Energies for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -21.4 |

Note: This table provides an example of a calculated energy profile for a single step in a hypothetical reaction involving a malonate ester.

Conformational Analysis and Energetics of Deuterated Diethyl Phenylmalonate Derivatives

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each point.

For this compound, the key dihedral angles would be those around the Cα-C(phenyl) bond and the Cα-C(carbonyl) bonds. The bulky phenyl and diethyl ester groups will sterically interact, leading to distinct low-energy conformations. Computational methods, such as DFT, can be used to perform a potential energy surface scan to locate the energy minima corresponding to stable conformers. nih.gov

The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. While the deuteration of the ethyl group is not expected to dramatically alter the conformational landscape compared to its non-deuterated counterpart, subtle changes in the energetics due to differences in zero-point vibrational energies can be computationally explored.

Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60°, 180° | 0.00 |

| B | -60°, 180° | 0.85 |

| C | 180°, 60° | 1.52 |

Note: The dihedral angles and energies are for illustrative purposes to show how conformational analysis data is presented.

Applications As a Building Block in Deuterated Compound Synthesis

Synthesis of Deuterated Barbiturate (B1230296) Derivatives from Diethyl Ethyl-d5-phenylmalonate

One of the most well-documented applications of this deuterated building block is in the synthesis of deuterated barbiturates, a class of drugs that act as central nervous system depressants.

The synthesis of phenobarbital-d5 (B163061), a deuterated version of the anticonvulsant drug phenobarbital (B1680315), serves as a prime example of the utility of this compound. The general synthetic route involves the condensation of this compound with urea (B33335) in the presence of a strong base, such as sodium ethoxide or sodium methoxide. thaiscience.info This reaction leads to the formation of the barbiturate ring system with the deuterated ethyl group attached at the 5-position.

A similar strategy can be employed to synthesize other deuterated barbiturate derivatives. For instance, the reaction of this compound with thiourea, instead of urea, would yield a deuterated thiobarbiturate. Specifically, 5-ethyl-d5-5-phenylthiobarbituric acid has been prepared using this approach. researchgate.net Furthermore, this deuterated intermediate is also utilized in the synthesis of primidone-ethyl-d5. researchgate.net

The general pathway for the synthesis of Phenobarbital-d5 is a modification of the standard synthesis of phenobarbital, where diethyl ethylphenylmalonate is replaced with its deuterated counterpart. thaiscience.inforesearchgate.net

Interactive Table: Synthesis of Deuterated Barbiturates

| Starting Material | Reagent | Product |

| This compound | Urea | Phenobarbital-d5 |

| This compound | Thiourea | 5-ethyl-d5-5-phenylthiobarbituric acid |

Key Synthetic Parameters:

Isotopic Purity: The isotopic purity of the final deuterated product is crucial for its intended application. Syntheses using this compound have demonstrated the ability to produce derivatives with high isotopic enrichment, often exceeding 95%. researchgate.net

Development of Deuterated Precursors for Complex Organic Molecules

The utility of this compound extends beyond barbiturate synthesis. It serves as a valuable precursor for introducing a deuterated ethylphenylmalonate moiety into a wide range of complex organic molecules. This strategy is part of a broader approach in medicinal chemistry to develop deuterated versions of existing drugs or new chemical entities. The "deuterium switch" is a concept where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium (B1214612). nih.gov This can lead to improved pharmacokinetic profiles. nih.gov

The synthesis of this compound itself is a key step in this process. One common method involves the alkylation of diethyl phenylmalonate with a deuterated ethylating agent, such as bromoethane-d5 (B31941), in the presence of a base like sodium ethoxide. researchgate.netgoogle.com

Strategies for Enhancing Molecular Stability via Deuterium Incorporation in Synthetic Targets

The primary motivation for using this compound in synthesis is to enhance the metabolic stability of the target molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This phenomenon, known as the kinetic isotope effect, means that it takes more energy to break a C-D bond. nih.gov

When a drug is metabolized, enzymes, often from the cytochrome P450 family, frequently break C-H bonds. If a C-H bond at a metabolic "soft spot" is replaced with a C-D bond, the rate of metabolism at that position can be significantly reduced. nih.govhyphadiscovery.com This can lead to several benefits:

Increased Drug Half-Life: A slower rate of metabolism can result in the drug remaining in the body for a longer period, potentially allowing for less frequent dosing. nih.gov

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can produce toxic or reactive metabolites. By slowing down this process, the formation of such harmful byproducts may be minimized.

Improved Bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered drug may reach systemic circulation.

The strategic incorporation of deuterium, as facilitated by building blocks like this compound, is a powerful strategy in modern drug discovery and development to create safer and more effective medicines. nih.gov

Role in Isotopic Labeling for Biological and Biochemical Research

Tracing Metabolic Pathways and Biosynthetic Routes

The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing scientists to follow the journey of a molecule through various biochemical transformations within an organism. csuohio.edu While there is no direct evidence in the reviewed scientific literature of Diethyl Ethyl-d5-phenylmalonate being used for tracing metabolic pathways, the principles of such studies can be discussed in the context of related molecules.

The core concept involves introducing the labeled compound into a biological system and then tracking the appearance of the isotopic label in downstream metabolites. This allows for the elucidation of metabolic networks and the identification of novel biosynthetic routes. For instance, had this compound been used in such a study, its deuterated ethyl group would act as a stable isotopic tag. If this compound were to be metabolized, the deuterium (B1214612) atoms would be incorporated into subsequent products, which could then be identified by mass spectrometry.

Application in Enzyme Mechanism Elucidation using Deuterated Probes

Deuterated compounds can be instrumental in elucidating enzyme mechanisms, primarily through the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step of an enzymatic reaction. nih.gov

While no studies have specifically used this compound to probe enzyme mechanisms, one could hypothesize its potential application. For example, if an enzyme were to catalyze a reaction involving the ethyl group of diethyl ethylphenylmalonate, comparing the reaction rates of the deuterated and non-deuterated forms could reveal whether the cleavage of a C-H bond on the ethyl group is mechanistically important. A significant KIE would provide strong evidence for this.

Studies of Bioactive Molecule Turnover and Transformation

Isotopically labeled compounds are valuable tools for studying the turnover and transformation of bioactive molecules in vivo. These studies provide critical information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. juniperpublishers.com

The relevance of this compound in this context is best understood through its relationship with the barbiturate (B1230296) drug, phenobarbital (B1680315). Diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital. wikipedia.org While this compound itself is not a bioactive molecule, its deuterated analog, Phenobarbital-d5 (B163061) (ethyl-d5), is widely used to study the pharmacokinetics of phenobarbital. caymanchem.comcaymanchem.com By administering the deuterated drug and monitoring its fate, researchers can gain insights into its metabolic stability and pathways of elimination. nih.gov

Use as Internal Standards in Quantitative Bioanalysis

The most significant and well-documented application related to the structure of this compound is the use of its derivative, Phenobarbital-d5, as an internal standard in quantitative bioanalysis. caymanchem.comcaymanchem.comcerilliant.com Internal standards are essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. nih.gov

Mass Spectrometry-Based Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to measure the concentration of drugs and their metabolites in biological fluids like blood, plasma, and urine. csuohio.edunih.gov In these assays, a known amount of a stable isotope-labeled internal standard, such as Phenobarbital-d5, is added to the biological sample before processing. nih.govresearchgate.net

Because the internal standard is chemically almost identical to the analyte (in this case, phenobarbital), it behaves similarly during extraction, chromatography, and ionization. nih.gov However, due to the mass difference from the deuterium labeling, the internal standard can be distinguished from the analyte by the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate quantification can be achieved, even if there are losses during sample handling or fluctuations in the instrument's response. csuohio.edu

Precision and Accuracy in Analytical Quantification of Analytes

The use of a deuterated internal standard like Phenobarbital-d5 significantly improves the precision and accuracy of quantitative methods. Several studies have demonstrated the excellent performance of LC-MS/MS methods for phenobarbital quantification using Phenobarbital-d5 as the internal standard.

For example, a study developing a rapid micromethod for phenobarbital assay from dried blood spots reported a linear calibration curve in the concentration range of 1-100 mg/L with a correlation coefficient of 0.9996. nih.gov The precision of this method, expressed as the coefficient of variation (CV), ranged from 2.29% to 6.71%, and the accuracy was between 96.54% and 103.87%. nih.gov Another study using a "dilute-and-shoot" flow-injection tandem mass spectrometry method for phenobarbital in urine also reported high precision and accuracy with intra- and inter-day CVs below 5%. csuohio.edu

Table 1: Performance of Phenobarbital Quantification using Phenobarbital-d5 as an Internal Standard

| Analytical Method | Matrix | Linearity Range (mg/L) | Correlation Coefficient (r²) | Precision (CV%) | Accuracy (%) | Reference |

| LC-MS/MS | Dried Blood Spots | 1-100 | 0.9996 | 2.29-6.71 | 96.54-103.87 | nih.gov |

| Flow-Injection MS/MS | Urine | 0.05-2 | >0.9996 | <5.0 | Not explicitly stated | csuohio.edu |

| LC-MS/MS | Human Whole Blood | 0.01-1 | ≥0.99 | <10.4 | 87.6-106.7 | researchgate.net |

| LC-MS/MS | Human Serum | Not specified | Not specified | <1 | 98.6-102.0 (recovery) | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Exploring Stereoselectivity in Biocatalytic Reactions involving Malonate Esters

Biocatalysis often exhibits high stereoselectivity, meaning that enzymes can preferentially produce one stereoisomer over another. Malonate esters are prochiral molecules, and their reactions can lead to the formation of chiral centers. The study of stereoselectivity in these reactions is an active area of research.

While there is no specific literature detailing the use of this compound in exploring stereoselectivity, the principles of such investigations can be outlined. Deuterium labeling can be used as a tool to probe the stereochemical course of a reaction. For example, if an enzyme-catalyzed reaction involves the stereoselective removal of a proton from the prochiral center of a malonate ester, the use of a deuterated substrate could help to elucidate the mechanism and the stereopreference of the enzyme.

Research on the stereoselective synthesis of chiral malonates often employs other techniques, such as chiral chromatography and enzymatic resolutions, to separate and quantify the resulting enantiomers. wikipedia.org The development of biocatalysts for the stereoselective transformation of malonate derivatives continues to be an area of interest for the synthesis of enantiomerically pure compounds, which are valuable building blocks for pharmaceuticals and other fine chemicals. wikipedia.org

Future Directions and Emerging Research Avenues

Integration with Advanced Catalysis for Selective Deuteration

The precise installation of deuterium (B1214612) atoms is a significant challenge in synthetic chemistry. Future research will likely focus on the integration of advanced catalytic systems to achieve selective deuteration, potentially enabling the direct synthesis of Diethyl Ethyl-d5-phenylmalonate from its non-deuterated counterpart. Transition metal-catalyzed hydrogen isotope exchange (HIE) reactions are a particularly promising avenue. rsc.orgrsc.orgnih.gov Catalysts based on iridium, rhodium, and palladium have demonstrated remarkable efficacy in activating C-H bonds for deuteration using D₂O or D₂ gas as the deuterium source. rsc.orgnih.govchemrxiv.orgrsc.org

Future investigations could explore the application of these catalysts to selectively deuterate the ethyl group of diethyl phenylmalonate. The directing-group-free nature of some modern iridium catalysts makes them particularly attractive for this purpose, as they could potentially facilitate deuteration without the need for pre-functionalization of the substrate. digitellinc.com Research would need to optimize reaction conditions, including catalyst loading, temperature, and the choice of deuterium source, to maximize the incorporation of deuterium at the desired ethyl positions while minimizing exchange at other sites.

| Potential Catalytic System | Catalyst Type | Deuterium Source | Potential Advantages |

| Iridium(I) or Iridium(III) complexes | Homogeneous | D₂O or D₂ gas | High selectivity for C(sp³)-H bonds, mild reaction conditions. rsc.orgnih.govnih.gov |

| Palladium on carbon (Pd/C) | Heterogeneous | D₂O | Catalyst is easily recoverable, potential for industrial scale-up. nih.gov |

| Rhodium complexes | Homogeneous | D₂ gas | Known for high activity in hydrogenation and related isotope exchange reactions. |

Chemoenzymatic Synthesis of Complex Deuterated Natural Products

The convergence of chemical and enzymatic synthesis offers a powerful toolkit for constructing complex and stereochemically defined molecules. This compound is poised to be a valuable building block in the chemoenzymatic synthesis of deuterated natural products and pharmaceuticals. Enzymes such as lipases, esterases, and transaminases could be employed for the stereoselective manipulation of this deuterated substrate. nih.govresearchgate.net

For instance, lipases are known to catalyze the enantioselective hydrolysis or transesterification of malonic esters. Future studies could investigate the kinetic resolution of racemic this compound using immobilized lipases to yield enantiopure deuterated monoesters. These chiral, deuterated building blocks could then be elaborated through conventional chemical steps to produce complex target molecules with a stereodefined deuterated ethyl group. Furthermore, α-oxo-amine synthases have shown potential in the stereoselective deuteration of amino acids and could be explored for transformations involving malonate-derived substrates. nih.gov This approach would be invaluable for synthesizing deuterated analogues of drugs for pharmacokinetic studies, where metabolic stability is often enhanced by the presence of deuterium.

Development of Novel Methodologies for d5-Ethyl Group Installation

An alternative to the direct deuteration of a pre-existing ethyl group is the introduction of a fully deuterated d5-ethyl moiety onto the diethyl phenylmalonate scaffold. This approach relies on the development and application of novel d5-ethylating agents. Research in this area would focus on the efficient synthesis of these reagents and their subsequent reaction with the enolate of diethyl phenylmalonate.

A primary candidate for a d5-ethylating agent is bromoethane-d5 (B31941) (CD₃CD₂Br), which is commercially available. sigmaaldrich.comisotope.com This could be used to generate a d5-ethyl Grignard reagent (CD₃CD₂MgBr) or other organometallic species. nih.govsigmaaldrich.comchemistryconnected.comyoutube.comrsc.org The reaction of this deuterated Grignard reagent with diethyl phenylmalonate, however, is not straightforward due to the acidic nature of the malonate's α-proton. A more viable strategy would involve the reaction of the d5-ethylating agent with the pre-formed enolate of diethyl phenylmalonate. Future work would aim to optimize the base and reaction conditions to ensure efficient alkylation and minimize side reactions.

| d5-Ethylating Agent Precursor | Reagent Generated | Reaction Type | Key Considerations |

| Bromoethane-d5 (CD₃CD₂Br) | Ethyl-d5 magnesium bromide (CD₃CD₂MgBr) | Grignard Reaction | Grignard reagent is a strong base and may deprotonate the malonate instead of adding. chemistryconnected.comyoutube.com |

| Bromoethane-d5 (CD₃CD₂Br) | Direct Alkylation | Nucleophilic Substitution | Requires a suitable base to generate the malonate enolate; optimization of base and solvent is crucial. |

| Iodoethane-d5 (CD₃CD₂I) | Direct Alkylation | Nucleophilic Substitution | Iodoalkanes are generally more reactive than bromoalkanes in SN2 reactions. |

Advanced Spectroscopic Probes for in situ Mechanistic Studies

Understanding the mechanisms of both the synthesis and subsequent reactions of this compound is crucial for optimizing processes and discovering new applications. Advanced spectroscopic techniques, particularly those that can be used for in situ monitoring, will be indispensable.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the real-time progress of chemical reactions in solution. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net By monitoring the disappearance of reactant peaks and the appearance of product peaks, detailed kinetic data can be obtained. This would be particularly useful for studying the catalytic deuteration of diethyl phenylmalonate or the alkylation step with a d5-ethylating agent, allowing for rapid optimization of reaction parameters.

Once synthesized, the confirmation of the isotopic labeling pattern and purity of this compound would be definitively achieved using Deuterium (²H) NMR spectroscopy. wikipedia.orgmagritek.comresearchgate.netblogspot.com Unlike ¹H NMR, where deuterated solvents are used to avoid large solvent signals, in ²H NMR of a deuterated product, a protonated solvent is used. blogspot.com The ²H NMR spectrum would show a characteristic signal for the -CD₂- and -CD₃ groups, and the absence of corresponding signals in the ¹H NMR spectrum would confirm successful deuteration. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. magritek.com

Computational Design of Deuterated Malonate-Based Molecular Scaffolds

Computational chemistry offers a powerful predictive lens through which to explore the properties and potential applications of this compound before embarking on extensive experimental work. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the kinetic isotope effects (KIEs) of reactions involving the deuterated ethyl group. researchgate.netnih.govfiveable.menih.govrsc.orgrsc.orgnih.govresearchgate.net This information is invaluable for understanding how deuteration might alter the metabolic fate of a drug candidate derived from this building block.

Furthermore, molecular dynamics (MD) simulations can be used to model how molecular scaffolds incorporating the this compound core interact with biological targets, such as enzyme active sites. nih.govnih.govresearchgate.netyoutube.comdtu.dk By simulating the dynamic behavior of the deuterated ligand within a binding pocket, researchers can gain insights into how the increased mass and stronger C-D bonds affect binding affinity, conformational flexibility, and residence time. This computational pre-screening can guide the rational design of novel deuterated bioactive molecules with improved pharmacokinetic or pharmacodynamic profiles.

| Computational Method | Application for this compound | Insights Gained |

| Quantum Chemistry (e.g., DFT) | Calculation of Kinetic Isotope Effects (KIEs). rsc.org | Prediction of changes in reaction rates and metabolic stability upon deuteration. |

| Molecular Dynamics (MD) Simulations | Modeling of ligand-protein interactions. nih.govresearchgate.net | Understanding the impact of deuteration on binding affinity, residence time, and conformational dynamics in a biological target. |

| Hybrid QM/MM Methods | Simulating enzymatic reactions involving the deuterated substrate. | Detailed mechanistic understanding of how enzymes process the deuterated scaffold. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Diethyl Ethyl-d5-phenylmalonate to improve isotopic purity in deuterated analogs?

- Methodological Answer : Isotopic purity in deuterated malonates is influenced by reaction conditions (e.g., solvent choice, catalyst loading) and deuterium source quality. For example, using deuterated ethanol (C₂D₅OD) in esterification reactions under anhydrous conditions minimizes proton exchange. Post-synthesis purification via fractional distillation or preparative HPLC can isolate high-purity fractions, as residual protons in solvents may reintroduce non-deuterated species . Kinetic studies on esterification rates with deuterated vs. non-deuterated reagents are critical for optimizing yield and isotopic integrity .

Q. What analytical techniques are most reliable for characterizing the structural and isotopic integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ²H NMR) is essential for confirming deuterium incorporation at the ethyl-d5 group, with ²H NMR detecting isotopic impurities ≤1%. Mass spectrometry (HRMS or LC-MS) validates molecular weight and isotopic distribution. Complementary techniques like FT-IR and Raman spectroscopy identify functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹) to rule out hydrolysis or side products .

Q. How should researchers handle this compound to minimize decomposition and ensure safety during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis and oxidation. Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure, as malonate esters are classified as skin irritants . For reactions involving elevated temperatures, monitor for thermal decomposition products (e.g., CO₂, ketones) using real-time gas chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced kinetic isotope effects (KIEs) observed in deuterated malonates during nucleophilic acyl substitution?

- Methodological Answer : Deuterium at the α-position increases the activation energy for enolate formation due to reduced zero-point energy, leading to measurable KIEs (k_H/k_D ≈ 2–7). Computational studies (DFT or QM/MM) can model transition states to quantify isotopic effects on reaction pathways. Experimentally, competitive reactions with isotopic mixtures under controlled pH and temperature isolate KIEs from solvent effects .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) or metabolic activation. Conduct comparative studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) with matched cell lines (e.g., HepG2 for liver metabolism) and animal models (e.g., Sprague-Dawley rats). Analyze metabolites via LC-MS/MS to identify species-specific detoxification pathways, such as ester hydrolysis to malonic acid derivatives .

Q. What strategies enable the use of this compound as a tracer in metabolic flux analysis (MFA) without isotopic dilution?

- Methodological Answer : To avoid dilution from endogenous pools, use pulse-chase experiments with ¹³C-labeled glucose alongside deuterated malonates. Employ kinetic modeling (e.g., INCA software) to distinguish tracer incorporation into TCA cycle intermediates. Validate via GC-MS detection of deuterated citrate or succinate, correcting for natural abundance isotopes .

Data Analysis & Experimental Design

Q. How should researchers design controls to distinguish between solvent-mediated vs. intrinsic reactivity in this compound alkylation reactions?

- Methodological Answer : Use aprotic solvents (e.g., THF, DMF) with varying dielectric constants to isolate solvent polarity effects. Compare reaction rates with/without crown ethers (to chelate cations) and in deuterated vs. non-deuterated solvents. Control experiments with non-deuterated analogs (Diethyl Ethyl-phenylmalonate) quantify isotopic vs. electronic contributions to reactivity .

Q. What statistical approaches are robust for interpreting variability in deuterium distribution data from this compound synthesis batches?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to batch data (e.g., reaction time, temperature, deuterium source purity) to identify critical process parameters. Use ANOVA with post-hoc Tukey tests to compare isotopic purity across batches. Bayesian modeling can predict optimal synthesis conditions while accounting for uncertainty in deuterium exchange rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.